7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester
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Overview
Description
The compound 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester is a complex organic molecule. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is structurally related to prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the heptenoic acid ester group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using advanced equipment and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the heptenoic acid ester can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the effects of prostaglandins on biological systems.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active prostaglandins.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester involves its interaction with specific molecular targets in the body. These targets include receptors and enzymes that are involved in the regulation of various physiological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Latanoprost: A prostaglandin analog used to treat glaucoma.
Travoprost: Another prostaglandin analog with similar therapeutic applications.
Bimatoprost: A compound used for the treatment of ocular hypertension.
Uniqueness
What sets 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester apart is its specific stereochemistry and functional groups, which confer unique biological activity and potential therapeutic benefits. Its structural features allow for selective interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H40O5 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22+,23+,24-,25+/m0/s1 |
InChI Key |
GGXICVAJURFBLW-VCDBXAJLSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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